molecular formula C12H8N2O6S B074723 Bis(4-nitrophenyl) sulfone CAS No. 1156-50-9

Bis(4-nitrophenyl) sulfone

Cat. No. B074723
CAS RN: 1156-50-9
M. Wt: 308.27 g/mol
InChI Key: BVHNGWRPAFKGFP-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) sulfone is a compound that belongs to the class of organic sulfones, characterized by the presence of a sulfonyl functional group connected to two aromatic rings containing nitro groups. Sulfones are known for their significant stability and are widely studied for their various applications in organic synthesis, polymer science, and material engineering.

Synthesis Analysis

The synthesis of sulfones often involves nucleophilic substitution reactions or oxidative processes. For example, the synthesis of nitro-substituted polysulfide sulfones can be achieved through displacement polymerization between chloro-nitrophenyl sulfone derivatives and sodium sulfide, demonstrating the versatility of sulfone chemistry in producing polymers with specific functionalities (Dutta, 2000).

Molecular Structure Analysis

The molecular structure of sulfones like Bis(4-nitrophenyl) sulfone is characterized by the presence of the sulfonyl group (-SO2-) that imparts significant electron-withdrawing properties, influencing the electronic distribution across the molecule. This can affect the reactivity and stability of the compound. Studies on related sulfones have shown complex structures and interactions, such as hydrogen bonding and electron delocalization, that contribute to their unique properties (Haas et al., 1996).

Chemical Reactions and Properties

Sulfones participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to their polar nature and the stability of the sulfonyl group. The nitro groups in Bis(4-nitrophenyl) sulfone further contribute to its reactivity by offering sites for reduction and participation in various organic transformations (Imai, Ueda, & Otaira, 1977).

Scientific Research Applications

  • Polymer Synthesis :

    • Bis(4-nitrophenyl) sulfone is utilized in the synthesis of nitro-substituted polysulfide sulfones via displacement polymerization, producing polymers that are soluble in aprotic solvents and characterized by various spectroscopic methods (Dutta, 2000).
  • Fuel Cell Applications :

    • Novel sulfonated polyimides bearing sulfophenyl pendant groups, synthesized from bis(4-nitrophenyl) sulfone derivatives, have shown potential for use in polymer electrolyte fuel cells (PEFCs) due to their high proton conductivity and water stability (Chen et al., 2009).
    • Sulfonated polyimides (SPIs) synthesized from bis(4-nitrophenyl) sulfone derivatives exhibited high water stability and proton conductivity, making them promising materials for high-temperature fuel cell applications (Watari et al., 2004).
  • Liquid Crystal Research :

    • Bis(4-nitrophenyl) sulfone derivatives have been used to study the influence of lateral nitro groups on the properties of sulfur-ligated liquid crystalline sulfones. Such studies contribute to the understanding of phase behavior and mesomorphic properties (Uamusse et al., 1998).
  • Synthesis of Sulfonated Block Copolymers :

    • Copolymers containing fluorenyl groups for fuel cell applications were synthesized using bis(4-nitrophenyl) sulfone. These materials displayed promising properties such as high proton conductivity and mechanical strength, making them suitable for fuel-cell membranes (Bae et al., 2009).
  • Optical and Electronic Materials :

    • The synthesis of fluorinated polyimide films from bis(4-nitrophenyl) sulfone derivatives demonstrated excellent optical transparency, making them suitable for applications requiring clear, durable materials (Hu, 2010).
  • Catalysis :

    • Bis(4-nitrophenyl) sulfone has been involved in studies of methyltrioxorhenium-catalyzed oxidation of sulfides, demonstrating its potential as a substrate for selective catalytic transformations (Yamazaki, 1996).
  • Reagent in Chemical Synthesis :

    • It's been used as a reagent in the solvent-free Claisen rearrangement under microwave irradiation, indicating its utility in facilitating rapid and efficient chemical transformations (Yamamoto et al., 2003).

Safety And Hazards

“Bis(4-nitrophenyl) sulfone” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear personal protective equipment, avoid ingestion and inhalation, and store in a well-ventilated place .

properties

IUPAC Name

1-nitro-4-(4-nitrophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHNGWRPAFKGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151143
Record name Benzene, 1,1'-sulfonylbis(4-nitro- (9CI)
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Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitrophenyl) sulfone

CAS RN

1156-50-9
Record name 1,1′-Sulfonylbis[4-nitrobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156-50-9
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Record name Sulfone, bis(p-nitrophenyl)
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Record name 1156-50-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,1'-sulfonylbis(4-nitro- (9CI)
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Record name Bis(4-nitrophenyl) sulphone
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Record name 4,4′-Dinitrodiphenyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
H Bauer - Journal of the American Chemical Society, 1951 - ACS Publications
Seven different typesof substituted diphenyl sulfones were synthesized for evaluation in the chemotherapy of experimental tuberculosis. They included derivatives of sulfamic and …
Number of citations: 3 pubs.acs.org
PK Dutta, S Maiti - Die Angewandte Makromolekulare Chemie …, 1993 - Wiley Online Library
A poly(sulfide sulfone) was synthesized by activated nucleophilic displacement reaction between bis(4‐nitrophenyl)sulfone and anhydrous sodium sulfide at 200C in N‐methyl‐2‐…
Number of citations: 1 onlinelibrary.wiley.com
P Kirsch, M Bremer, A Kirsch… - Journal of the American …, 1999 - ACS Publications
Due to their octahedral symmetry, otherwise not available for carbon based chemistry, hypervalent sulfur fluorides are very attractive as structural building blocks for functional organic …
Number of citations: 34 pubs.acs.org
WO Foye, JP Speranza - Journal of Pharmaceutical Sciences, 1970 - Elsevier
Bis-(4-aminophenyl)-sulfone and several N,N'-diacyl derivatives have shown appreciable activity as antimalarials. With the assumption that a molecule more readily cleaved to a p-…
Number of citations: 12 www.sciencedirect.com
S Yamazaki - Bulletin of the Chemical Society of Japan, 1996 - journal.csj.jp
Methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol has been found to be an efficient catalytic system for the selective formation of sulfoxides and …
Number of citations: 104 www.journal.csj.jp
FAM Rudolph, AL Fuller, AMZ Slawin, M Bühl… - Journal of Chemical …, 2010 - Springer
The X-rays structures of diphenyl sulfone 1, bis(3-aminophenyl) sulfone 2, bis(4-nitrophenyl) sulfone 3, 2-nitrophenylphenyl sulfone 4, benzylphenzyl sulfone 5, 4-nitrobenzylphenyl …
Number of citations: 37 link.springer.com
TR Lewis, S Archer - Journal of the American Chemical Society, 1951 - ACS Publications
A series of alkyl phenyl-(2-pyridyl)-methyl sulfones were prepared by condensing alkyl benzyl sulfones with 2-bromopyridine and its homologs in the presence of sodium amide. The …
Number of citations: 33 pubs.acs.org
NV Smirnova, EG Neganova… - Russ. J …, 2001 - the-hive.archive.erowid.org
A general characteristic of processes that occur during anodic oxidn. of phenylacetic and phenylpropionic acids and derivs. of a-and b-amino acids on platinum electrodes in methanol …
Number of citations: 2 the-hive.archive.erowid.org
EI Exchange - Electroorganic Synthesis: Festschrift for Manuel M …, 1991 - books.google.com
Electrochemical ion exchange (EIX) was first investigated as a process for brackish water desalination. This novel separation process has since been developed at Harwell over a …
Number of citations: 2 books.google.com
L Pinheiro, JC Borges, VR Campos… - Mini Reviews in …, 2023 - ingentaconnect.com
Leprosy is a Neglected Tropical Disease (NTDs) caused by Mycobacterium leprae (M. leprae). The treatment is considered effective, however, the high dose Multidrug Therapy (MDT) …
Number of citations: 1 www.ingentaconnect.com

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